![molecular formula C19H25N3O5S2 B411125 N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 378224-80-7](/img/structure/B411125.png)
N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is a chemical compound with the molecular formula C19H25N3O5S2. It has an average mass of 439.549 Da and a monoisotopic mass of 439.123566 Da .
Molecular Structure Analysis
The molecular structure of “N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is complex, with multiple functional groups. The structure includes two butyl groups attached to a dihydrobenzo[cd]indole core, which itself contains a 2-oxo group and two sulfonamide groups .Wissenschaftliche Forschungsanwendungen
TNF-α Inhibition for Anti-inflammatory Applications
The compound has been studied for its potential as a TNF-α inhibitor . TNF-α is a cytokine that plays a crucial role in the inflammatory response, and its dysregulation can lead to auto-inflammatory diseases. Small molecule inhibitors like this compound are attractive due to their oral availability and lower cost compared to protein drugs. The analogs of this compound have shown promise in inhibiting TNF-α, which could be beneficial in treating conditions like rheumatoid arthritis and Crohn’s disease.
Development of Novel Anti-inflammatory Drugs
Further optimization of this compound has led to the development of analogs with improved inhibitory activity against TNF-α . One such analog demonstrated an IC50 value of 3 μM, making it one of the most potent TNF-α organic compound inhibitors reported. This highlights the compound’s potential as a starting point for the development of new anti-inflammatory drugs.
Rational Drug Design
The compound has been used in shape screen and rational design studies to optimize its activity as a TNF-α inhibitor . This approach involves screening for analogs based on shape similarity and then designing new compounds based on docking analysis. This method of drug design can lead to the discovery of more effective and specific drugs.
Protein-Protein Interaction Inhibitor Design
The insights gained from the study of this compound and its analogs contribute to the broader field of protein-protein interaction inhibitor design . By understanding how these molecules interact with TNF-α, researchers can design inhibitors that are more selective and have fewer side effects.
Synthesis of Biologically Active Compounds
Indole derivatives, like this compound, are significant in the synthesis of biologically active compounds . They are prevalent in natural products and drugs and play a vital role in cell biology. The compound’s structure can be used to develop treatments for various disorders, including cancer and microbial infections.
Alkaloid Synthesis
The indole moiety present in this compound is a common feature in many alkaloids . Alkaloids have a wide range of pharmacological activities, and the synthesis of indole derivatives is crucial for the development of these natural products.
Medicinal Chemistry Research
This compound serves as a valuable tool in medicinal chemistry research, particularly in the study of small molecule inhibitors . Its application in this field can lead to the discovery of new therapeutic agents with potential benefits over existing treatments.
Chemical Biology Studies
In chemical biology, the compound can be used to study the interaction between small molecules and biological systems . Understanding these interactions is key to developing new drugs that can target specific biological pathways with high precision.
Wirkmechanismus
Target of Action
The primary target of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It plays a pivotal role in inflammatory responses .
Mode of Action
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide interacts with TNF-α, inhibiting its activity . The compound binds with high affinity to TNF-α, leading to a decrease in the inflammatory response .
Biochemical Pathways
The compound’s interaction with TNF-α affects the inflammatory response pathway. By inhibiting TNF-α, it reduces the production of other pro-inflammatory cytokines and chemokines, thus mitigating the inflammatory response .
Result of Action
The inhibition of TNF-α by N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide results in a decrease in the inflammatory response. This can be beneficial in the treatment of diseases characterized by excessive inflammation, such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis .
Eigenschaften
IUPAC Name |
6-N,8-N-dibutyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-3-5-10-20-28(24,25)15-12-16(29(26,27)21-11-6-4-2)18-17-13(15)8-7-9-14(17)19(23)22-18/h7-9,12,20-21H,3-6,10-11H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKIMUSRLQRERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B411043.png)
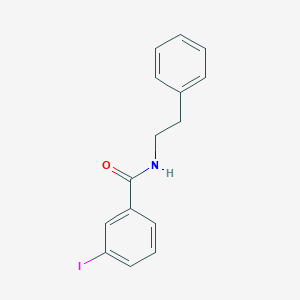
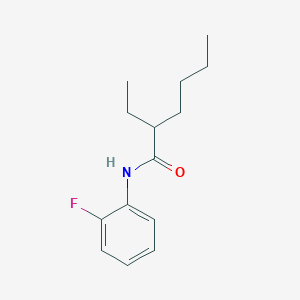
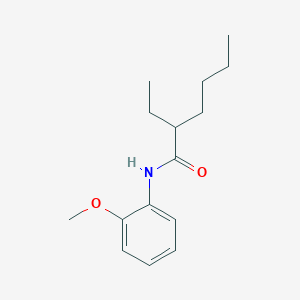
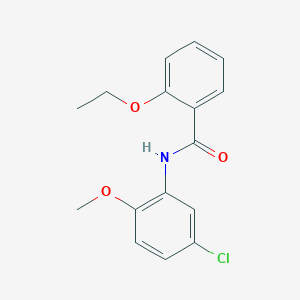
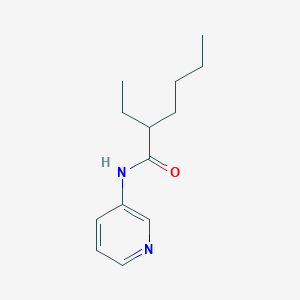
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)

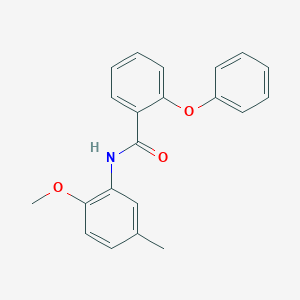

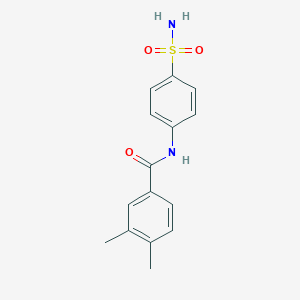


![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)